molecular formula C24H27NO4S2 B5015833 (5E)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5015833
M. Wt: 457.6 g/mol
InChI Key: JEPSODIXUYQCTO-HYARGMPZSA-N
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Description

(5E)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Properties

IUPAC Name

(5E)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4S2/c1-15(2)18-8-6-16(3)12-20(18)29-11-10-28-19-9-7-17(13-21(19)27-5)14-22-23(26)25(4)24(30)31-22/h6-9,12-15H,10-11H2,1-5H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSODIXUYQCTO-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanylidene to sulfone derivatives.

    Reduction: Reduction of the thiazolidinone ring to thiazolidine.

    Substitution: Nucleophilic substitution reactions at the phenyl and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

Scientific Research Applications

(5E)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. These interactions result in various biological effects, making it a compound of interest for drug development and therapeutic research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar core structures but different substituents.

    Phenoxyethoxy derivatives: Compounds with similar side chains but different core structures.

Uniqueness

(5E)-5-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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